Cas no 145459-46-7 (2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)-)

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)- structure
145459-46-7 structure
Product Name:2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)-
N.o CAS:145459-46-7
MF:C27H36O11
MW:536.56814956665
CID:170520
Update Time:2024-03-01

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 2-(3-furanyl)-6-(b-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-,methyl ester, (2S,4aR,6R,6aR,10aR,10bS)- (9CI)
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 2-(3-furanyl)-6-(b-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-,methyl ester, [2S-(2a,4aa,6a,6ab,10ab,10ba)]-
    • Borapetoside C
    • Tinocrisposide
    • CID 101697033
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)-
    • Inchi: 1S/C27H36O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16?,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1
    • Chave InChI: RBPCODNTTHTSFN-OLHDSMRXSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@H]1C[C@H]2C(=O)OC(C3=COC=C3)C[C@@]2(C)[C@@H]2CCC=C(C(=O)OC)[C@@]21C

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 38
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 953
  • Superfície polar topológica: 165

Propriedades Experimentais

  • Densidade: 1.41±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 722.2±60.0 °C(Predicted)
  • pka: 12.89±0.70(Predicted)
Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.